molecular formula C11H10FN3 B13289344 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine

6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine

Cat. No.: B13289344
M. Wt: 203.22 g/mol
InChI Key: ZPQWFNSSGBTNET-UHFFFAOYSA-N
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Description

6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine is a fluorinated pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a fluorinated reagent under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine. The reaction is carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as promoters, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with various biological targets. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-ylmethyl)pyridin-2-amine: Similar structure but lacks the fluorine atom.

    6-(trifluoromethyl)-2-pyridinamine: Contains a trifluoromethyl group instead of a single fluorine atom.

    2-(pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine ring instead of a pyridine ring.

Uniqueness

The presence of the fluorine atom in 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These characteristics make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H10FN3

Molecular Weight

203.22 g/mol

IUPAC Name

6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine

InChI

InChI=1S/C11H10FN3/c12-10-5-3-6-11(15-10)14-8-9-4-1-2-7-13-9/h1-7H,8H2,(H,14,15)

InChI Key

ZPQWFNSSGBTNET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC(=CC=C2)F

Origin of Product

United States

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